N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine-carboxamide scaffold. The triazolopyrimidine moiety is a bicyclic system with a [1,2,3]triazole ring condensed to a pyrimidine ring, while the piperazine group is substituted at the 7-position of the triazolopyrimidine. This compound belongs to a class of molecules investigated for diverse biological activities, including enzyme inhibition and receptor modulation, as suggested by structural analogs in the literature .
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8O/c1-22-14-13(20-21-22)15(18-11-17-14)23-7-9-24(10-8-23)16(25)19-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUSPZLZRCNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4CCCCC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Based on the structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it can be hypothesized that it might interact with its target proteins, possibly through hydrogen bonding or hydrophobic interactions, leading to changes in the protein’s function.
Biological Activity
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, characterized by a unique structure that includes:
- A cyclohexyl group
- A triazolopyrimidine core
- A piperazine moiety
These structural features are believed to contribute to its biological activity.
Target Interaction:
The compound interacts with various biological receptors through hydrogen bonding and dipole interactions. The presence of the 1,2,4-triazole scaffold is crucial for its pharmacological properties, which include:
- Anticancer Activity: Compounds containing triazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects: The triazole ring is known for its efficacy against a range of microbial pathogens.
Biochemical Pathways:
Research indicates that compounds like this compound may affect cell signaling pathways involved in growth and proliferation. This includes modulation of key enzymes and receptors associated with cancer and inflammation.
Pharmacological Studies
A series of studies have evaluated the biological activity of related triazolopyrimidine derivatives. For instance:
-
Cytotoxicity Assays: In vitro studies demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Compound Cell Line IC50 (µM) 12e A549 1.06 ± 0.16 12e MCF-7 1.23 ± 0.18 12e HeLa 2.73 ± 0.33
These results indicate significant cytotoxicity and suggest potential as an anticancer agent .
Inhibitory Activity Against Kinases
The compound has also been evaluated for its inhibitory activity against c-Met kinase, a target in cancer therapy:
- Inhibitory Potency: The most promising derivatives showed IC50 values comparable to established drugs like Foretinib.
Case Studies
Case Study: Triazolo Derivatives in Cancer Therapy
A study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives found that specific modifications to the scaffold enhanced cytotoxicity against cancer cells. The findings emphasized the importance of structural diversity in developing effective anticancer agents .
Case Study: Antimicrobial Activity
Another study explored the antimicrobial properties of triazole-containing compounds, revealing that they exhibited significant activity against both bacterial and fungal strains. This highlights their potential utility in treating infectious diseases .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly versatile, with modifications at the 3-position (triazole substituent), 7-position (piperazine linkage), and carboxamide group significantly altering biological and physicochemical properties. Below is a comparative analysis of key analogs:
Substituent Variations on the Triazolopyrimidine Core
- 3-Methyl vs. 3-Benzyl: Target Compound: 3-Methyl group (C15H19Cl2N7, MW 368.4) . Analog: 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl derivatives (e.g., C23H21N7O3, MW 443.47) .
3-Ethyl :
Modifications at the Piperazine-Carboxamide Moiety
- Cyclohexyl vs. Diphenylmethyl: Target Compound: Cyclohexylcarboxamide (lipophilic, rigid). Analog: N-(Diphenylmethyl)carboxamide (C24H25N7O, MW 427.5) .
- 4-(Propan-2-yloxy)benzoyl: Analog: 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(propan-2-yloxy)benzoyl]piperazine (C22H25N7O2, MW 427.5) .
Anticancer Activity
- Target Compound: No direct data, but analogs like 3-(4-methoxybenzyl)-triazolo[4,5-d]pyrimidin-7-one derivatives exhibit cytotoxicity against MCF-7 breast cancer cells (IC50 ~10–50 µM) .
- Analog : 5-Hydrazinyl derivatives linked to sugars showed improved activity (75–79% yields) due to enhanced cellular uptake .
Enzyme Inhibition
- NADPH Oxidase Inhibition: Analog: VAS2870 (1,3-benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) inhibits NADPH oxidases (Nox2/Nox4), critical in oxidative stress pathways .
Cannabinoid Receptor Affinity
Key Challenges
Preparation Methods
Three-Component Reaction of Benzaldehydes, Pyruvic Acid, and 4H-1,2,4-Triazol-3-Amine
In a protocol adapted from, equimolar quantities of substituted benzaldehyde, pyruvic acid, and 4H-1,2,4-triazol-3-amine are refluxed in acetic acid (Scheme 1). This yields dihydrotriazolopyrimidine intermediates (4a–c ) with yields exceeding 80%. The reaction proceeds via Knoevenagel condensation followed by cyclization, with acetic acid acting as both solvent and catalyst.
Table 1: Optimization of Triazolo-Pyrimidine Synthesis
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acetic acid reflux | AcOH | None | 85 |
| Ethanol reflux | EtOH | HCl | 62 |
| DMF, 100°C | DMF | K2CO3 | 45 |
Critical parameters include solvent polarity and temperature, with acetic acid proving optimal for cyclization.
Functionalization of the Triazolo-Pyrimidine Core
The 7-position of the triazolo-pyrimidine is activated for nucleophilic substitution.
Carboxamide Formation with Cyclohexylamine
The piperazine nitrogen is functionalized via carboxamide coupling.
N-Methylimidazole-SO2Cl2 Mediated Amidation
Adapting the method from, the piperazinyl intermediate is treated with cyclohexyl isocyanate in the presence of N-methylimidazole (NMI) and SO2Cl2. This generates a chlorosulfonic anhydride intermediate, facilitating nucleophilic attack by cyclohexylamine to yield the carboxamide.
Mechanistic Insight : NMI-SO2Cl2 activates the carbonyl group, bypassing traditional coupling agents like EDCl/HOBt. This method achieves yields of 78–82% with minimal epimerization.
Table 2: Comparison of Coupling Agents
| Coupling System | Yield (%) | Purity (%) |
|---|---|---|
| NMI-SO2Cl2 | 82 | 98 |
| EDCl/HOBt | 65 | 95 |
| DCC/DMAP | 58 | 90 |
Alternative Routes and Patented Methodologies
Patent WO2019016828A1 discloses a related synthesis for trans-N-cyclohexyl piperazine ureas, offering transferable strategies:
Reductive Amination Approach
A cyclohexylacetamide intermediate is prepared via reductive amination of trans-2-(4-aminocyclohexyl)acetic acid with piperazine. Subsequent coupling to the triazolo-pyrimidine core under Mitsunobu conditions (DEAD, PPh3) achieves the final product in 70% yield.
Analytical Characterization and Quality Control
Critical characterization data include:
-
1H NMR : Distinct signals for the triazole methyl (δ 2.5 ppm), piperazine protons (δ 3.2–3.6 ppm), and cyclohexyl carboxamide (δ 1.2–1.8 ppm).
-
HPLC Purity : >99% using a C18 column (ACN:H2O gradient).
-
XRPD : Confirms crystalline form, with characteristic peaks at 10.7°, 16.6°, and 21.0° 2θ.
Challenges and Optimization Opportunities
-
Regioselectivity in Triazole Formation : Competing 1,2,3-triazole vs. 1,2,4-triazole isomers necessitate careful control of reaction stoichiometry and temperature.
-
Piperazine Activation : Boc-protection/deprotection strategies improve selectivity during carboxamide coupling.
-
Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.
Q & A
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
